

Application Notes: Selecting and Utilizing Neuroblastoma Cell Lines for Evaluating Entrectinib Efficacy

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Compound of Interest

Compound Name: *Entrectinib*

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Introduction

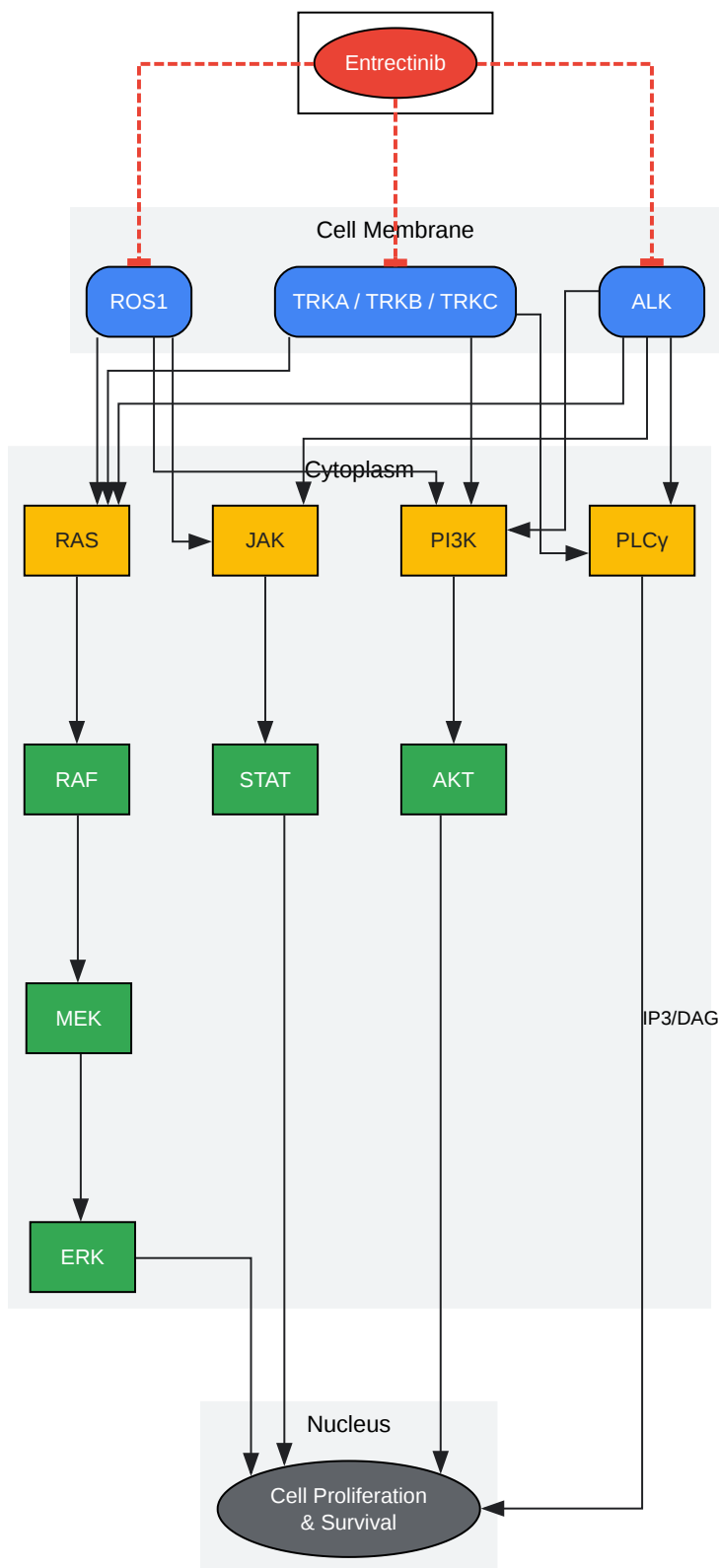
Neuroblastoma (NB) is the most common extracranial solid tumor in childhood, characterized by significant clinical and biological heterogeneity.[1] A subset of these tumors is driven by aberrations in receptor tyrosine kinases (RTKs) such as Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRK).[2] **Entrectinib** (RXDX-101) is a potent, orally available small-molecule inhibitor of the TRK family (TRKA, TRKB, TRKC), ROS1, and ALK tyrosine kinases.[3][4][5] Its efficacy is linked to the presence of specific genetic alterations, namely NTRK1/2/3 gene fusions, ROS1 fusions, or ALK fusions/mutations.[5][6]

Selecting the appropriate preclinical models is critical for studying the therapeutic potential of **Entrectinib**. This document provides a guide to suitable neuroblastoma cell lines, experimental protocols for assessing drug efficacy, and visualizations of the relevant biological pathways and workflows.

Target Signaling Pathways of Entrectinib

Entrectinib functions as an ATP competitor, inhibiting the kinase activity of TRKA/B/C, ROS1, and ALK.[3] This action blocks downstream signaling cascades crucial for cancer cell

proliferation and survival, including the RAS/MAPK, PI3K/AKT, PLC γ , and JAK/STAT pathways, ultimately leading to apoptosis.[3]



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Caption: Entrectinib inhibits TRK, ALK, and ROS1, blocking key downstream growth pathways.

Recommended Neuroblastoma Cell Lines

The choice of cell line should be guided by the specific molecular target being investigated. Neuroblastoma models sensitive to **Entrectinib** typically harbor ALK activating mutations or overexpress TRK receptors, particularly TRKB.[4][6] While ROS1 fusions are targetable by **Entrectinib**, they have not been commonly reported in neuroblastoma.[4]

TRK-Driven Neuroblastoma Cell Lines

High expression of TRKB (encoded by NTRK2), along with its ligand BDNF, is found in many high-risk neuroblastomas and is associated with poor prognosis.[1][7] Engineered cell lines overexpressing TRKB are excellent models for studying **Entrectinib**'s anti-TRK activity.

Cell Line	Key Genetic Features	Notes
SH-SY5Y-TrkB	MYCN non-amplified, ALK (F1174L) mutation, stably transfected to overexpress TRKB.[4]	Parental SH-SY5Y cells are relatively resistant, but TrkB overexpression confers high sensitivity to Entrectinib.[4]
NLF-TrkB	MYCN non-amplified, ALK wild-type, stably transfected to overexpress TRKB.[4]	Useful for studying TRK inhibition in an ALK wild-type background.
NB69	MYCN amplified, TRKB expressing.	Shows dose-dependent growth inhibition with Entrectinib treatment.[4]

ALK-Driven Neuroblastoma Cell Lines

Activating mutations or amplification of the ALK gene occur in approximately 8-10% of primary neuroblastomas.[4] The F1174L mutation is a common hotspot and is associated with resistance to some ALK inhibitors.[8][9]

Cell Line	Key Genetic Features	Notes
NB1	MYCN amplified, ALK amplified.[10][11]	Highly sensitive to Entrectinib due to ALK amplification.[11]
CLB-BAR	ALK-driven.[12]	Shows high sensitivity to Entrectinib.[12]
CLB-GE	ALK-driven.[12]	Shows high sensitivity to Entrectinib.[12]
SH-SY5Y	MYCN non-amplified, ALK (F1174L) mutation.[4][9][10]	Generally less sensitive to Entrectinib as a single agent compared to ALK-amplified or TRKB-overexpressing lines.[4][6]
NB3	ALK (R1275Q) mutation.[10]	Exhibits moderate sensitivity to Entrectinib.[10]
IMR-32	MYCN amplified, ALK wild-type.[10]	Can serve as a control for ALK-independent effects. Shows lower sensitivity.[10]

Quantitative Efficacy of Entrectinib (IC50 Values)

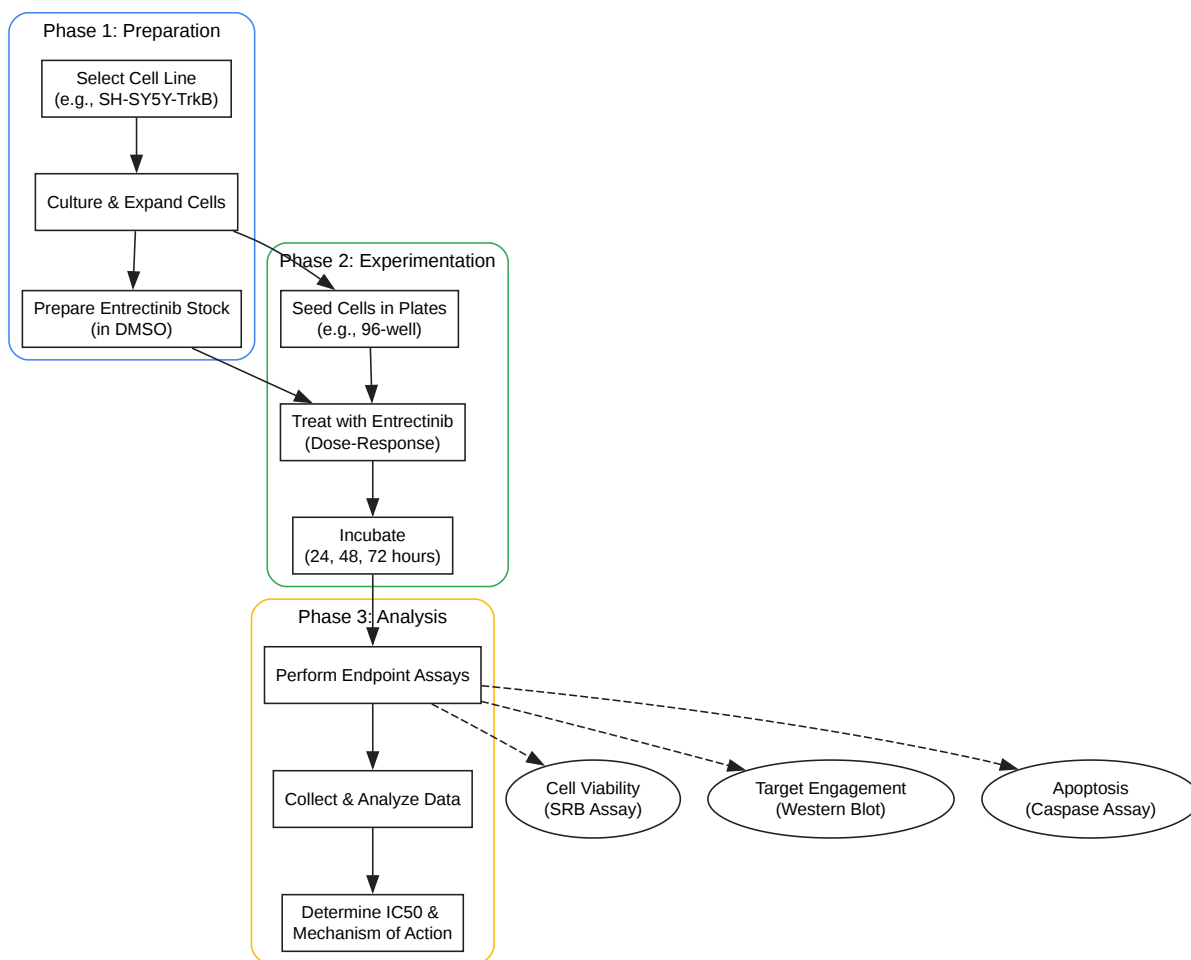
The half-maximal inhibitory concentration (IC50) is a key measure of drug potency. The following table summarizes reported IC50 values for **Entrectinib** in various neuroblastoma cell lines.

Cell Line	Genetic Driver	IC50 (nM)	Time Point	Reference
CLB-BAR	ALK-driven	10.6	Not Specified	[12] [13]
CLB-GE	ALK-driven	38.6	Not Specified	[12] [13]
NB1	ALK Amplification	35	48 hours	[10]
NB3	ALK (R1275Q)	2,240	48 hours	[10]
SH-SY5Y	ALK (F1174L)	3,320	48 hours	[10]
IMR-32	ALK Wild-Type	3,290	48 hours	[10]
SH-SY5Y-TrkB	TRKB Overexpression	Low nM range	72 hours	[4]
NLF-TrkB	TRKB Overexpression	~50	72 hours	[4]

Note: IC50 values can vary based on the specific assay conditions, time points, and laboratory.

Experimental Workflow and Protocols

A systematic approach is required to evaluate **Entrectinib** efficacy, from initial cell culture to endpoint analysis.



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Caption: General workflow for in vitro evaluation of **Entrectinib** in neuroblastoma cell lines.

Protocol 1: Cell Culture and Maintenance

- Cell Lines: Obtain neuroblastoma cell lines (e.g., SH-SY5Y, NLF, NB1) from a reputable cell bank (e.g., ATCC).[4]
- Culture Media: Culture cells in RPMI-1640 or DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.
- Authentication: Regularly authenticate cell lines via short tandem repeat (STR) profiling and test for mycoplasma contamination.[4]

Protocol 2: Cell Viability (Sulforhodamine B - SRB) Assay

This protocol is adapted from methodologies used to test **Entrectinib** efficacy in TrkB-expressing neuroblastoma cells.[4]

- Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
- Drug Preparation: Prepare serial dilutions of **Entrectinib** in culture medium. A final DMSO concentration should be kept below 0.1%. Include a vehicle-only (DMSO) control.
- Treatment: Remove the overnight medium and add 100 µL of the medium containing the desired **Entrectinib** concentrations (e.g., 1 nM to 10 µM).
- Ligand Stimulation (for TRK models): For TrkB-expressing cells like SH-SY5Y-TrkB, add Brain-Derived Neurotrophic Factor (BDNF) to a final concentration of 100 ng/mL one hour after drug addition to stimulate the TRK pathway.[4]
- Incubation: Incubate the plates for 72 hours at 37°C.

- **Cell Fixation:** Gently add 50 μ L of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
- **Washing:** Wash the plates five times with slow-running tap water and allow them to air dry completely.
- **Staining:** Add 100 μ L of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
- **Washing:** Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
- **Data Acquisition:** Add 200 μ L of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot for Target Engagement

This protocol allows for the assessment of **Entrectinib**'s effect on the phosphorylation of its targets and downstream signaling proteins.[\[4\]](#)

- **Cell Culture and Treatment:** Seed cells (e.g., 1×10^6) in 6-well plates. Once they reach ~70% confluency, serum-starve them for 6 hours. Treat with various concentrations of **Entrectinib** (e.g., 10 nM, 50 nM, 100 nM) for 2-6 hours.
- **Ligand Stimulation:** For TRK or ALK models, stimulate with the appropriate ligand (e.g., 100 ng/mL BDNF for TrkB) for the final 10-15 minutes of incubation.[\[14\]](#)
- **Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE:** Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
 - Target Phosphorylation: p-TrkA/B (Y674/675), p-ALK (Y1604)
 - Downstream Pathways: p-AKT (S473), p-ERK1/2 (T202/Y204), p-PLCγ (Y783), p-STAT3 (Y705)[4][15]
 - Total Protein: Total TrkB, Total ALK, Total AKT, Total ERK
 - Loading Control: GAPDH or β-Actin
- Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their total protein counterparts to assess the degree of target inhibition.

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